molecular formula C11H16O2 B12704888 4-Butyl-2-methoxyphenol CAS No. 59832-96-1

4-Butyl-2-methoxyphenol

Cat. No.: B12704888
CAS No.: 59832-96-1
M. Wt: 180.24 g/mol
InChI Key: JELKTTPLDWFYNC-UHFFFAOYSA-N
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Description

4-Butyl-2-methoxyphenol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, characterized by the presence of a butyl group at the fourth position and a methoxy group at the second position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butyl-2-methoxyphenol can be synthesized through several methods. One common method involves the alkylation of 2-methoxyphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Butyl-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used as a stabilizer in the production of polymers and other materials to prevent oxidative degradation.

Mechanism of Action

The primary mechanism by which 4-Butyl-2-methoxyphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This activity is primarily due to the presence of the phenolic hydroxyl group, which can stabilize free radicals through resonance.

Comparison with Similar Compounds

    2-tert-Butyl-4-methoxyphenol (BHA): A widely used antioxidant in food and cosmetics.

    Butylated hydroxytoluene (BHT): Another common antioxidant with similar applications.

Uniqueness: 4-Butyl-2-methoxyphenol is unique in its specific substitution pattern, which can influence its reactivity and antioxidant properties. Compared to BHA and BHT, it may offer different solubility and stability characteristics, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

59832-96-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-butyl-2-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-3-4-5-9-6-7-10(12)11(8-9)13-2/h6-8,12H,3-5H2,1-2H3

InChI Key

JELKTTPLDWFYNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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